molecular formula C9H8N2 B14253169 3(2H)-Quinolinimine CAS No. 496926-78-4

3(2H)-Quinolinimine

Cat. No.: B14253169
CAS No.: 496926-78-4
M. Wt: 144.17 g/mol
InChI Key: TYKBASBVACVZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Quinolinimine is a heterocyclic compound that features a quinoline ring system with an imine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Quinolinimine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzaldehyde with an appropriate nitrile in the presence of a base, leading to the formation of the quinoline ring system. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Quinolinimine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form quinoline N-oxide.

    Reduction: The imine group can be reduced to form 3-aminoquinoline.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxide

    Reduction: 3-Aminoquinoline

    Substitution: Various substituted quinolines depending on the electrophile used.

Scientific Research Applications

3(2H)-Quinolinimine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable ring system and reactivity.

Mechanism of Action

The mechanism of action of 3(2H)-Quinolinimine involves its interaction with various molecular targets, including enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the quinoline ring can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Lacks the imine group but shares the quinoline ring system.

    Isoquinoline: Similar structure but with the nitrogen atom in a different position.

    Pyridazine: Contains two nitrogen atoms in the ring but lacks the imine group.

Uniqueness

3(2H)-Quinolinimine is unique due to the presence of the imine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.

Properties

CAS No.

496926-78-4

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

2H-quinolin-3-imine

InChI

InChI=1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,10H,6H2

InChI Key

TYKBASBVACVZAS-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)C=C2C=CC=CC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.